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molecular formula C9H9NO3 B8772245 3-Acetoxybenzamide CAS No. 77719-00-7

3-Acetoxybenzamide

Cat. No. B8772245
M. Wt: 179.17 g/mol
InChI Key: RAYNCJUZMAVTHF-UHFFFAOYSA-N
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Patent
US08017628B2

Procedure details

A mixture of 3-acetoxybenzoic acid (8.1 mg, 0.0450 mmol), 5-aminomethylthiophene 18d (22.3 mg, 0.0473 mmol), 1-hydroxybenzotriazole (HOBt, 4.7 mg, 0.0348 mmol), and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 8.5 mg, 0.0443 mmol) was dissolved in DMF (0.6 ml) and stirred overnight at r.t. Work-up (AcOEt/H2O; brine/Na2SO4), concentration, filtration over a silica gel plug (EtOAc) and evaporation gave the intermediate 3-acetoxybenzamide, which was deacetylated by siring in MeOH (2 ml) and Et3N (0.4 ml) for 1 h at 55° C. Evaporation gave 28.5 mg (103%) of the title 3-hydroxy-benzamide as a colorless oil.
Quantity
8.1 mg
Type
reactant
Reaction Step One
Quantity
22.3 mg
Type
reactant
Reaction Step One
Quantity
4.7 mg
Type
reactant
Reaction Step One
Quantity
8.5 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(=[O:3])[CH3:2].[NH2:14]CC1SC=CC=1.ON1C2C=CC=CC=2N=N1.CN(C)CCCN=C=NCC>CN(C=O)C>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([NH2:14])=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.1 mg
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=CC1
Name
Quantity
22.3 mg
Type
reactant
Smiles
NCC1=CC=CS1
Name
Quantity
4.7 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
8.5 mg
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Step Two
Name
Quantity
0.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
(AcOEt/H2O; brine/Na2SO4), concentration, filtration
CUSTOM
Type
CUSTOM
Details
over a silica gel plug (EtOAc) and evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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